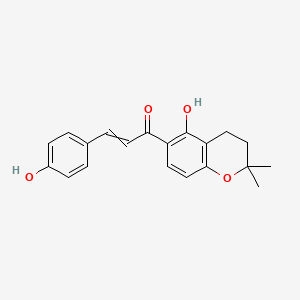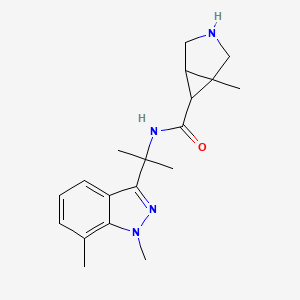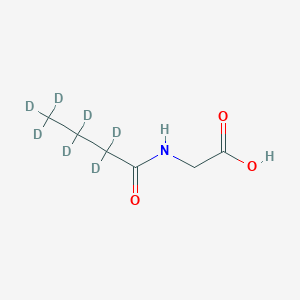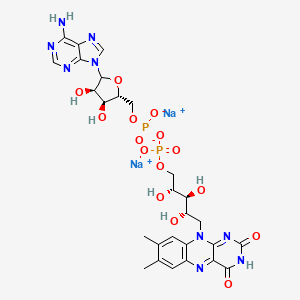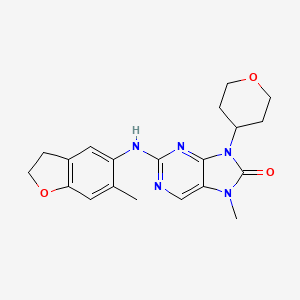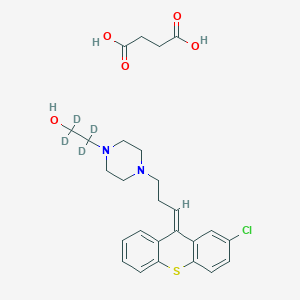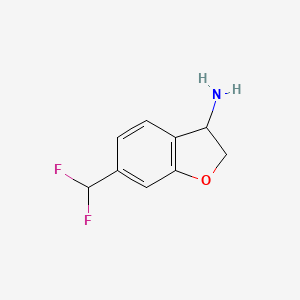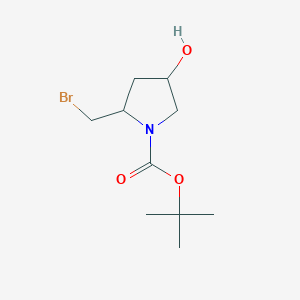![molecular formula C33H52O7 B12429058 (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[117002,1004,8014,18]icos-12-en-11-one is a complex organic molecule with a unique structure It contains multiple functional groups, including hydroxyl groups, a dioxolane ring, and a pentacyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring, the introduction of hydroxyl groups, and the construction of the pentacyclic core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and precise stoichiometry.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide variety of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[117002,1004,8014,18]icos-12-en-11-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its complex structure and multiple functional groups make it a candidate for drug discovery and development. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Medicine
In medicine, (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one may be explored for its potential as a pharmaceutical agent. Its unique structure could provide new avenues for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure and multiple functional groups allow for the design of materials with specific characteristics, such as improved strength, flexibility, or chemical resistance.
Mecanismo De Acción
The mechanism of action of (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one depends on its interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, modulating signaling pathways, or altering the expression of genes. The exact mechanism of action may vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one include other pentacyclic compounds with hydroxyl groups and dioxolane rings. Examples include:
- This compound analogs with different substituents on the dioxolane ring.
- Other pentacyclic compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of (2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[117002,1004,8014,18]icos-12-en-11-one lies in its specific combination of functional groups and its complex pentacyclic structure
Propiedades
Fórmula molecular |
C33H52O7 |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19?,21?,23?,24?,25?,26?,30-,31-,32-,33-/m1/s1 |
Clave InChI |
WXFMGCVRGSIXOB-GZAIWULTSA-N |
SMILES isomérico |
C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC5C(C4)OC(O5)(C)C)C)[C@@]1(CCC2[C@@]6(C(OC(O6)(C)C)CCC(C)(C)O)C)O |
SMILES canónico |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
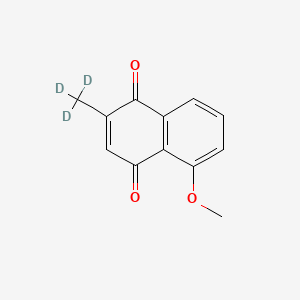
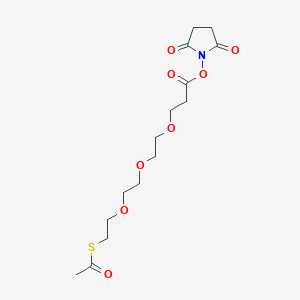
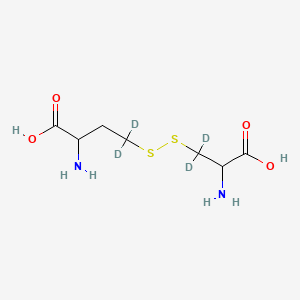
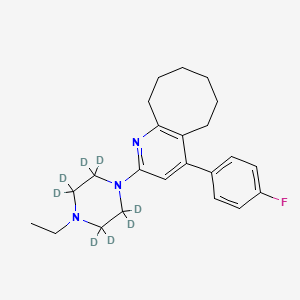
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
